Cas no 2247106-81-4 (2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride)
![2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride structure](https://www.kuujia.com/scimg/cas/2247106-81-4x500.png)
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride
- 2247106-81-4
- EN300-6490847
-
- Inchi: 1S/C9H12N4.2ClH/c1-6(4-10)9-12-7-2-3-11-5-8(7)13-9;;/h2-3,5-6H,4,10H2,1H3,(H,12,13);2*1H
- InChI Key: KJCMXPSOFWSZAU-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C2C=NC=CC=2N=C1C(C)CN
Computed Properties
- Exact Mass: 248.0595519g/mol
- Monoisotopic Mass: 248.0595519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.6Ų
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6490847-0.1g |
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride |
2247106-81-4 | 95.0% | 0.1g |
$1098.0 | 2025-03-15 | |
Enamine | EN300-6490847-1.0g |
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride |
2247106-81-4 | 95.0% | 1.0g |
$3161.0 | 2025-03-15 | |
Enamine | EN300-6490847-10.0g |
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride |
2247106-81-4 | 95.0% | 10.0g |
$13597.0 | 2025-03-15 | |
Enamine | EN300-6490847-0.5g |
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride |
2247106-81-4 | 95.0% | 0.5g |
$2466.0 | 2025-03-15 | |
Enamine | EN300-6490847-0.25g |
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride |
2247106-81-4 | 95.0% | 0.25g |
$1564.0 | 2025-03-15 | |
Enamine | EN300-6490847-2.5g |
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride |
2247106-81-4 | 95.0% | 2.5g |
$6197.0 | 2025-03-15 | |
Enamine | EN300-6490847-5.0g |
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride |
2247106-81-4 | 95.0% | 5.0g |
$9171.0 | 2025-03-15 | |
Enamine | EN300-6490847-0.05g |
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride |
2247106-81-4 | 95.0% | 0.05g |
$839.0 | 2025-03-15 |
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride Related Literature
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
Additional information on 2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride (CAS No. 2247106-81-4): A Comprehensive Overview
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride (CAS No. 2247106-81-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, also known as imidazopyridine propanamine dihydrochloride, is a derivative of imidazopyridine, a class of compounds known for their diverse biological activities, including potent anti-inflammatory and antiviral properties. This article provides a comprehensive overview of the chemical structure, synthesis, biological activities, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The chemical structure of 2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride is characterized by an imidazopyridine core with a propylamine substituent. The imidazopyridine scaffold is a versatile platform for the development of bioactive molecules due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. The propylamine group adds additional functionality, enhancing the compound's solubility and bioavailability.
The synthesis of 2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride typically involves several steps. One common approach is to start with 3H-imidazo[4,5-c]pyridine and react it with 1-bromo-2-propanamine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Biological Activities
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride has been extensively studied for its biological activities. Recent research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines play a crucial role in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride has demonstrated antiviral activity against several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action involves the inhibition of viral replication by interfering with key viral enzymes and proteins. This dual activity makes the compound a promising candidate for the development of broad-spectrum antiviral agents.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride has been evaluated in preclinical studies using animal models. The compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing. These properties make it an attractive candidate for further clinical development.
Toxicological studies have shown that 2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride is well-tolerated at therapeutic doses. No significant adverse effects were observed in acute and chronic toxicity studies conducted in rodents and non-human primates. However, further studies are needed to fully understand the long-term safety profile of this compound.
Clinical Applications
The potential therapeutic applications of 2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride are diverse and promising. Ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Preliminary results have shown promising outcomes, with significant reductions in disease activity scores and improved quality of life for patients.
In parallel, preclinical studies are exploring the use of this compound as an antiviral agent against emerging viral threats such as SARS-CoV-2. Early data suggest that it may have potential as a prophylactic or therapeutic agent against COVID-19 due to its ability to inhibit viral replication.
Conclusion
2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride (CAS No. 2247106-81-4) is a promising compound with a wide range of biological activities. Its anti-inflammatory and antiviral properties make it a valuable candidate for the development of new therapeutic agents for various diseases. Ongoing research and clinical trials will further elucidate its potential benefits and safety profile, paving the way for its future use in clinical practice.
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